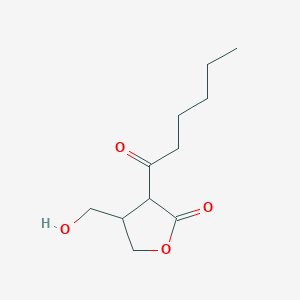
3-Hexanoyl-4-(hydroxymethyl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexanoyl-4-(hydroxymethyl)oxolan-2-one is a chemical compound with a unique structure that includes a hexanoyl group and a hydroxymethyl group attached to an oxolan-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexanoyl-4-(hydroxymethyl)oxolan-2-one typically involves the reaction of hexanoic acid with 4-(hydroxymethyl)oxolan-2-one under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-Hexanoyl-4-(hydroxymethyl)oxolan-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group in the hexanoyl moiety can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the carbonyl group can yield an alcohol .
Scientific Research Applications
3-Hexanoyl-4-(hydroxymethyl)oxolan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism by which 3-Hexanoyl-4-(hydroxymethyl)oxolan-2-one exerts its effects involves interactions with specific molecular targets. For example, the compound may interact with enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-(hydroxymethyl)oxolan-2-one: A structurally similar compound with a hydroxymethyl group attached to an oxolan-2-one ring.
3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl: Another similar compound with additional hydroxyl groups.
Uniqueness
3-Hexanoyl-4-(hydroxymethyl)oxolan-2-one is unique due to the presence of the hexanoyl group, which imparts different chemical properties and reactivity compared to its similar compounds. This uniqueness makes it valuable for specific applications where these properties are desired .
Properties
CAS No. |
109075-63-0 |
|---|---|
Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
3-hexanoyl-4-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C11H18O4/c1-2-3-4-5-9(13)10-8(6-12)7-15-11(10)14/h8,10,12H,2-7H2,1H3 |
InChI Key |
WMIMTXZNUBDJGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C1C(COC1=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


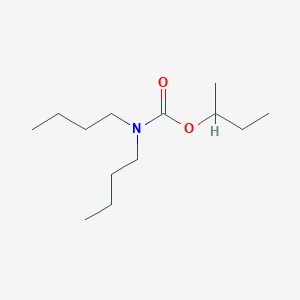
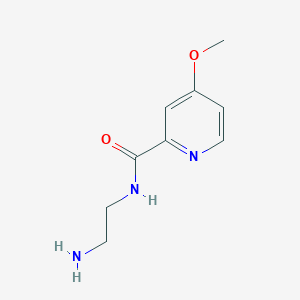
![1-{2-[4-(Dimethoxymethyl)phenoxy]ethyl}-1H-imidazole](/img/structure/B14330424.png)
![Benzene, 1-[(phenylsulfinyl)methyl]-4-(trifluoromethyl)-](/img/structure/B14330425.png)
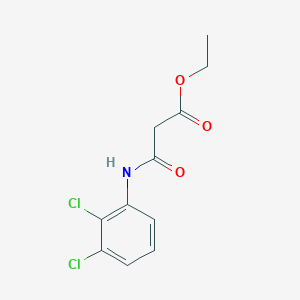
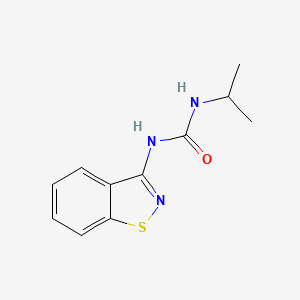

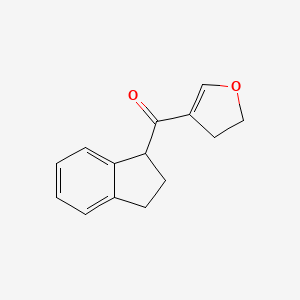
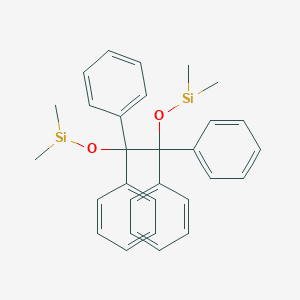
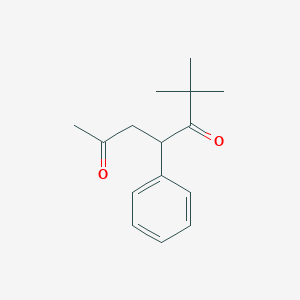
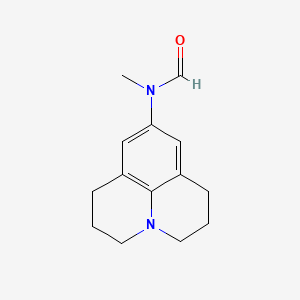
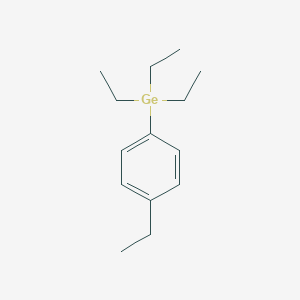
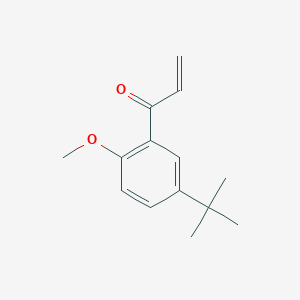
![6-({[(1H-Benzimidazol-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14330506.png)
